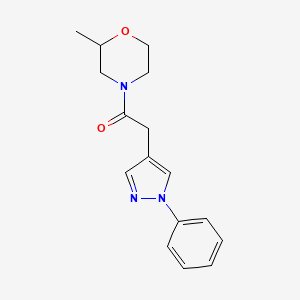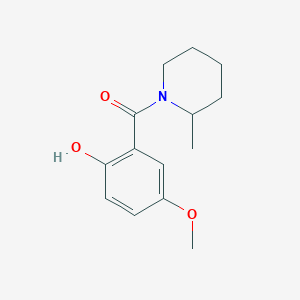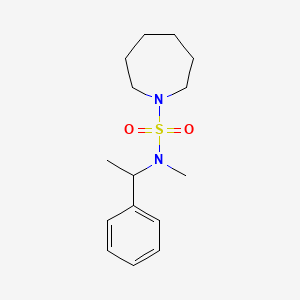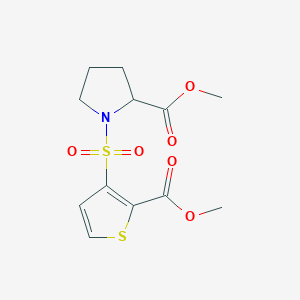
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate, also known as MPTC, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTC belongs to a class of compounds known as sulfonyl-containing pyrrolidines, which have been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has also been found to have anti-oxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is that it has been shown to be relatively non-toxic in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate, including the optimization of its synthesis and the development of more potent analogs. Further studies are also needed to elucidate the exact mechanism of action of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate and to determine its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, studies are needed to determine the pharmacokinetic and pharmacodynamic properties of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate in vivo, which will be important for its further development as a therapeutic agent.
Métodos De Síntesis
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-methoxycarbonylthiophene-3-carboxylic acid with methylamine, followed by the addition of sulfonyl chloride and pyrrolidine. Other methods include the use of N-protected amino acids and sulfonyl chlorides as starting materials.
Aplicaciones Científicas De Investigación
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-18-11(14)8-4-3-6-13(8)21(16,17)9-5-7-20-10(9)12(15)19-2/h5,7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCBHRVBBKRBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

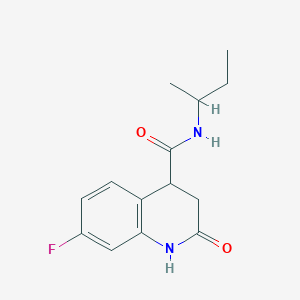
![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)
![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)
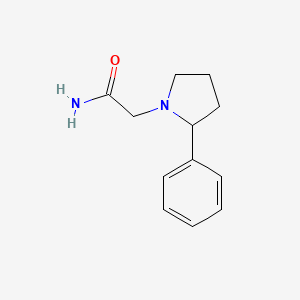
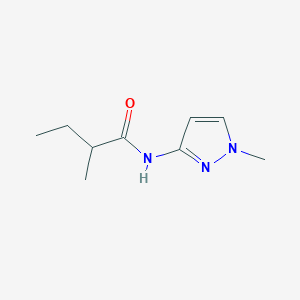
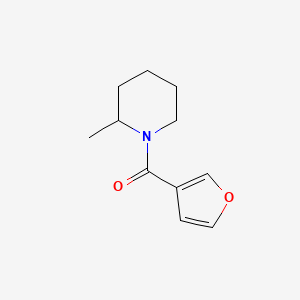
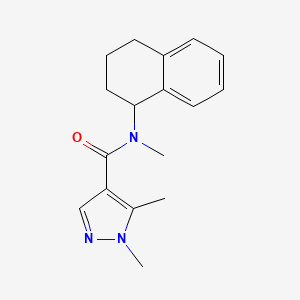
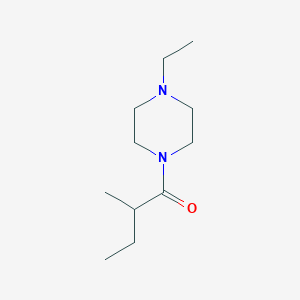
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)
